An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxy-4-iodophenol
An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxy-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Benzyloxy-4-iodophenol. It includes a summary of its key identifiers, predicted spectroscopic data, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and an exploration of the potential biological significance of its structural motifs. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.
Chemical and Physical Properties
2-Benzyloxy-4-iodophenol is a disubstituted phenol derivative. The presence of a bulky benzyloxy group ortho to the hydroxyl and an iodine atom para to it bestows upon it specific reactivity and physical characteristics. While extensive experimental data is not widely published, the following properties are established or can be reliably estimated.
Table 1: Chemical and Physical Properties of 2-Benzyloxy-4-iodophenol
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzyloxy)-4-iodophenol | - |
| CAS Number | 289471-92-7 | [1] |
| Molecular Formula | C₁₃H₁₁IO₂ | [1] |
| Molecular Weight | 326.13 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Insoluble in water. | - |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the phenolic hydroxyl proton.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.30 | m | 5H | Protons of the benzyl ring |
| ~ 7.20 | d | 1H | Ar-H (H-3) |
| ~ 7.10 | dd | 1H | Ar-H (H-5) |
| ~ 6.85 | d | 1H | Ar-H (H-6) |
| ~ 5.50 | s (broad) | 1H | -OH |
| ~ 5.10 | s | 2H | -OCH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the 13 unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150.0 | C-OH (C-1) |
| ~ 148.0 | C-OBn (C-2) |
| ~ 138.0 | Quaternary C of benzyl ring |
| ~ 137.5 | C-H (Ar) |
| ~ 136.0 | C-H (Ar) |
| ~ 128.5 | C-H of benzyl ring |
| ~ 128.0 | C-H of benzyl ring |
| ~ 127.5 | C-H of benzyl ring |
| ~ 123.0 | C-H (Ar) |
| ~ 118.0 | C-H (Ar) |
| ~ 85.0 | C-I (C-4) |
| ~ 71.0 | -OCH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3400 (broad) | O-H stretch (phenolic) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 2950 - 2850 | C-H stretch (aliphatic, -CH₂-) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) |
| ~ 1250 - 1200 | C-O stretch (aryl ether) |
| ~ 1100 - 1000 | C-O stretch (alkyl ether) |
| ~ 820 | C-H bend (para-disubstituted aromatic ring) |
| ~ 600 - 500 | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization, EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragments (m/z)
| m/z Value | Fragment Ion |
| 326 | [M]⁺ (Molecular ion) |
| 235 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 199 | [M - I]⁺ (Loss of iodine) |
| 91 | [C₇H₇]⁺ (Benzyl cation, tropylium ion) - Base Peak |
Experimental Protocols
Synthesis of 2-Benzyloxy-4-iodophenol via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[6] For this specific compound, the synthesis involves the reaction of 4-iodophenol with benzyl bromide in the presence of a base.
Materials:
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4-Iodophenol
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Deionized water
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Hydrochloric acid (HCl), 1M
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone or DMF (approx. 10 mL per gram of 4-iodophenol).
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Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter off the potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
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Purification:
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure 2-Benzyloxy-4-iodophenol.
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Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in the spectroscopic profile section.
Biological Context and Potential Applications
While no specific biological activities or signaling pathway involvements have been reported for 2-Benzyloxy-4-iodophenol, its structural analog, 4-Benzyloxyphenol , has been investigated for its immunomodulatory and antimycobacterial properties. Studies have shown that 4-Benzyloxyphenol can facilitate the clearance of intracellular mycobacteria in macrophages. This effect is mediated through the activation of the p53 tumor suppressor protein. The activated p53, in turn, promotes the production of Interleukin-35 (IL-35), which signals through the JAK1/STAT3 pathway to enhance the fusion of phagosomes and lysosomes, a critical step in killing intracellular pathogens.
Given the structural similarity, it is plausible that 2-Benzyloxy-4-iodophenol could be explored for similar biological activities. The presence and position of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties. This makes it a compound of interest for structure-activity relationship (SAR) studies in the development of new anti-infective or immunomodulatory agents.
Safety and Handling
Detailed toxicology data for 2-Benzyloxy-4-iodophenol is not available. However, based on its structure as a substituted phenol and iodinated aromatic compound, standard laboratory safety precautions should be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]
